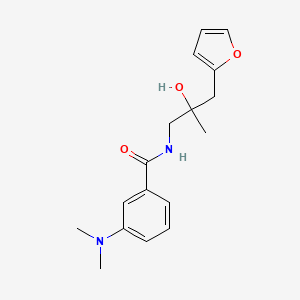

3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(21,11-15-8-5-9-22-15)12-18-16(20)13-6-4-7-14(10-13)19(2)3/h4-10,21H,11-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNRUEQZYPWTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC(=CC=C2)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the furan ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

Substitution: The dimethylamino group can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield different amine derivatives.

Scientific Research Applications

Material Science Applications

1. Photonic Devices

The compound's unique optical properties make it suitable for applications in photonic devices. Research has focused on the use of benzamide-based compounds in light-emitting diodes (LEDs) and other optoelectronic devices due to their ability to form stable films with desirable photonic characteristics . The incorporation of furan rings can improve the light absorption properties, making these compounds valuable in developing advanced materials for electronic applications.

2. Coatings and Polymers

The chemical structure allows for potential use in coatings and polymers that require specific mechanical and thermal properties. Studies have shown that incorporating benzamide derivatives into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of similar benzamide derivatives found that certain compounds exhibited significant tumor inhibition in murine models. The research highlighted the importance of structural modifications in enhancing bioactivity, suggesting that 3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide could be optimized for similar effects .

Case Study 2: Photonic Applications

In another study focused on photonic applications, researchers synthesized a series of furan-containing benzamides and tested their optical properties in LED devices. The results demonstrated improved efficiency and stability compared to traditional materials, indicating a promising future for compounds like this compound in this field .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and furan ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Functional Group Analysis

- Furan Moiety : The furan-2-yl group is shared with fenfuram and N-phenyl-2-furohydroxamic acid , suggesting possible bioactivity in antifungal or radical-scavenging applications. However, the target compound’s furan is integrated into a hydroxy-2-methylpropyl side chain, unlike fenfuram’s direct carboxamide linkage.

- Hydroxy Group: The 2-hydroxy group may facilitate hydrogen bonding, influencing crystal packing (as seen in X-ray studies of ) or bioavailability compared to non-hydroxylated analogs like mepronil.

Biological Activity

3-(Dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure includes a dimethylamino group, a furan ring, and a benzamide moiety, which are known to contribute to various biological activities.

The molecular formula of this compound is with a molecular weight of approximately 276.34 g/mol. The compound has a logP value indicating moderate lipophilicity, which is favorable for membrane permeability.

Antitumor Activity

Recent studies have suggested that compounds with similar structural features exhibit significant antitumor activity. For instance, benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular growth .

Table 1: Summary of Antitumor Studies on Benzamide Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzamide A | HeLa | 5.0 | Inhibition of DHFR |

| Benzamide B | MCF-7 | 10.0 | Induction of apoptosis |

| Benzamide C | A549 | 7.5 | Topoisomerase II inhibition |

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of similar benzamide compounds. These compounds have been observed to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Antimicrobial Activity

Compounds containing furan and benzamide structures have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Furan-Benzamide A | E. coli | 15 |

| Furan-Benzamide B | S. aureus | 20 |

| Furan-Benzamide C | P. aeruginosa | 25 |

Case Studies

- Case Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including those similar to our compound, for their antitumor efficacy against breast cancer cells. The results indicated that modifications in the side chains significantly influenced the potency, with some derivatives achieving IC50 values below 10 µM .

- Neuroprotective Study : Research conducted on the neuroprotective effects of benzamides highlighted the ability of these compounds to reduce oxidative stress markers in neuronal cell lines. This suggests a potential role in treating conditions like Alzheimer's disease .

Q & A

Q. What are the key synthetic routes for 3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common strategy includes:

- Amide bond formation : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are critical for efficient amidation .

- Functional group protection : Hydroxy and amino groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .

- Optimization : Temperature control (e.g., 0–25°C for sensitive steps) and solvent selection (e.g., THF or DCM) significantly impact yield and purity. Iterative HPLC monitoring can refine reaction conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, particularly for the furan, dimethylamino, and hydroxy groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry of the 2-hydroxy-2-methylpropyl moiety, if crystallizable .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data reported for this compound in different solvents?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) arise from variations in purity, crystalline forms, or measurement protocols. Methodological solutions include:

- Orthogonal assays : Compare kinetic solubility (via nephelometry) vs. equilibrium solubility (shake-flask method) .

- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to identify polymorphs affecting solubility .

- Solvent selection : Prioritize solvents with logP values matching the compound’s predicted hydrophobicity (~2.5–3.5, estimated from structural analogs) .

| Solvent | Observed Solubility (mg/mL) | Method Used | Reference |

|---|---|---|---|

| DMSO | >50 | Kinetic assay | |

| Water | <0.1 | Shake-flask | |

| Ethanol | 5–10 | HPLC-UV |

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Structural modifications guided by PK data from analogs include:

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce CYP450-mediated oxidation .

- Bioavailability : Formulate as a hydrochloride salt to enhance water solubility .

- Half-life extension : Replace the furan with a bioisostere (e.g., thiophene) to slow hepatic clearance .

- In silico modeling : Use molecular docking to predict interactions with plasma proteins (e.g., albumin) and adjust logD values .

Q. How can researchers validate the compound’s mechanism of action when initial bioassay results contradict computational predictions?

Discrepancies between in silico models (e.g., docking scores) and in vitro assays require:

- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to purported targets (e.g., kinases or GPCRs) .

- Off-target profiling : Screen against panels of related enzymes/receptors to identify confounding interactions .

- Pathway analysis : Employ RNA-seq or phosphoproteomics to detect downstream effects inconsistent with predicted mechanisms .

Q. What methodologies address stability challenges during long-term storage of this compound?

Degradation (e.g., hydrolysis of the amide bond or furan oxidation) can be mitigated by:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent moisture/oxygen exposure .

- Stabilizing excipients : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins for aqueous solutions .

- Stability-indicating assays : Regular HPLC-MS monitoring under accelerated conditions (40°C/75% RH) to establish shelf-life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Variability in IC₅₀ values may stem from:

- Cell-specific uptake : Measure intracellular compound levels via LC-MS to correlate with efficacy .

- Metabolic activation : Test prodrug hypotheses by comparing activity in hepatocyte co-cultures vs. monocultures .

- Resistance mechanisms : Perform CRISPR screens to identify gene knockouts that modulate sensitivity .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s anti-inflammatory activity in vitro?

Include:

- Pharmacological controls : Known inhibitors (e.g., dexamethasone for NF-κB assays) .

- Solvent controls : Match DMSO concentrations (<0.1%) to exclude vehicle effects .

- Cytotoxicity counters : Concurrent MTT assays to distinguish anti-inflammatory effects from cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.